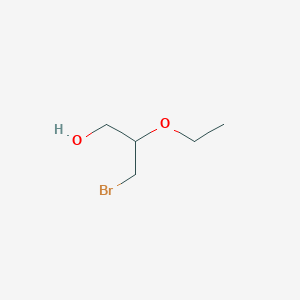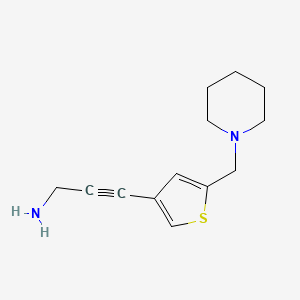![molecular formula C10H12OSSi B13474311 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the thiophene ring at the 5-position, and an aldehyde group at the 3-position. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is significant for synthesizing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of method depends on the desired scale, cost, and purity requirements.
化学反応の分析
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carboxylic acid.
Reduction: Formation of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
科学的研究の応用
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the trimethylsilyl group can enhance the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2-[2-(Trimethylsilyl)ethynyl]thiophene: Similar structure but lacks the aldehyde group.
3-[2-(Trimethylsilyl)ethynyl]thiophene: Similar structure but with the ethynyl group at a different position.
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position .
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde is unique due to the specific positioning of the trimethylsilyl-ethynyl moiety and the aldehyde group on the thiophene ring
特性
分子式 |
C10H12OSSi |
|---|---|
分子量 |
208.35 g/mol |
IUPAC名 |
5-(2-trimethylsilylethynyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)5-4-10-6-9(7-11)8-12-10/h6-8H,1-3H3 |
InChIキー |
ZZPJJTYKQVRRIB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC(=CS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
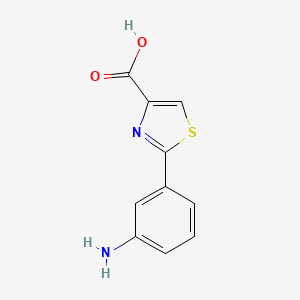
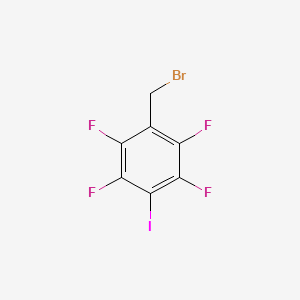
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
![2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13474247.png)
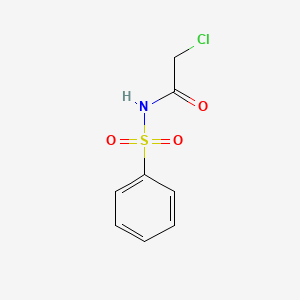
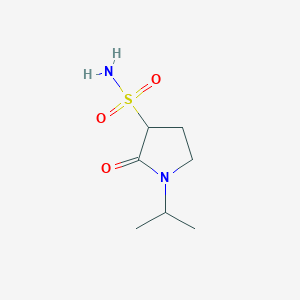
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)

![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)
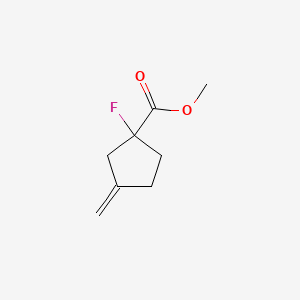
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
